4-amino-N-cyclohexylpiperidine-1-carboxamide hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-cyclohexylpiperidine-1-carboxamide hydrochloride typically involves the reaction of 4-aminopiperidine with cyclohexyl isocyanate under controlled conditions . The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
large-scale synthesis would likely involve similar reaction conditions with optimization for yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-Amino-N-cyclohexylpiperidine-1-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
4-Amino-N-cyclohexylpiperidine-1-carboxamide hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new chemical entities.
Biology: Employed in the study of enzyme inhibition and receptor binding.
Medicine: Investigated for potential therapeutic applications, including as an analgesic or anesthetic agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action for 4-amino-N-cyclohexylpiperidine-1-carboxamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects . The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Aminopiperidine: A precursor in the synthesis of 4-amino-N-cyclohexylpiperidine-1-carboxamide hydrochloride.
Cyclohexyl isocyanate: Another precursor used in the synthesis.
N-Cyclohexylpiperidine: A structurally similar compound with different functional groups.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties . Its ability to undergo various chemical reactions and its applications in multiple research fields make it a valuable compound .
Properties
IUPAC Name |
4-amino-N-cyclohexylpiperidine-1-carboxamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3O.ClH/c13-10-6-8-15(9-7-10)12(16)14-11-4-2-1-3-5-11;/h10-11H,1-9,13H2,(H,14,16);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRKNICIPCFMPLU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)N2CCC(CC2)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24ClN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.79 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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